molecular formula C6H2F4IN B2429952 2,3,4,5-Tetrafluoro-6-iodoaniline CAS No. 1228813-89-5

2,3,4,5-Tetrafluoro-6-iodoaniline

Cat. No.: B2429952
CAS No.: 1228813-89-5
M. Wt: 290.987
InChI Key: CJAYCTZFMUEVOD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-6-iodoaniline is an important arylamine compound in the field of chemistry. It is characterized by the presence of iodine and four fluorine atoms attached to an aniline ring.

Preparation Methods

The synthesis of 2,3,4,5-Tetrafluoro-6-iodoaniline typically involves the iodination of 3,4,5,6-tetrafluoroaniline. One common method includes the reaction of 3,4,5,6-tetrafluoroaniline with iodine in the presence of an oxidizing agent such as mercury oxide in ethanol. The reaction mixture is stirred overnight, followed by filtration and purification to obtain the desired product .

Chemical Reactions Analysis

2,3,4,5-Tetrafluoro-6-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Scientific Research Applications

2,3,4,5-Tetrafluoro-6-iodoaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluoro-6-iodoaniline involves its interaction with molecular targets through various pathways. For example, in disinfection processes, iodinated aromatic compounds like this one can form reactive intermediates that interact with organic contaminants, leading to their degradation . The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

2,3,4,5-Tetrafluoro-6-iodoaniline can be compared with other fluorinated anilines such as:

    2,3,4,5,6-Pentafluoroaniline: This compound has five fluorine atoms attached to the aniline ring and is used in similar applications.

    2,3,5,6-Tetrafluoroaniline: This compound lacks the iodine atom and is used in the synthesis of various organic compounds.

    2,3,4,6-Tetrafluoroaniline: Another fluorinated aniline with different substitution patterns, used in the preparation of specialty chemicals.

The uniqueness of this compound lies in its combination of iodine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYCTZFMUEVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228813-89-5
Record name 2,3,4,5-tetrafluoro-6-iodoaniline
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